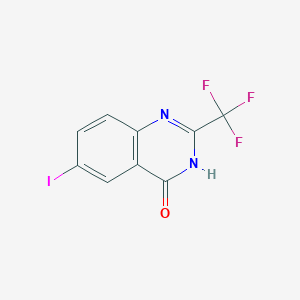
6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of iodine and trifluoromethyl groups in the compound enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one typically involves the reaction of 2-trifluoromethyl-3,1-benzoxazone with amines. The reaction conditions can vary, but a common method involves fusing 6-iodo-2-trifluoromethyl-3,1-benzoxazin-4-one with amines at 140°C for 10 minutes. This reaction yields 5-iodo-N-(methyl and aryl)-2-trifluoroacetamido benzamide derivatives . Another method involves condensing 6-iodo-2-trifluoromethyl-3,1-benzoxazinone with amines in acetic acid under reflux conditions, resulting in 6-iodo-3-(methyl and aryl)-2-trifluoromethylquinazolin-4-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Condensation Reactions: The compound can react with hydrazine hydrate to form 3-amino-6-iodo-2-trifluoromethylquinazolinone.
Formation of Schiff’s Bases: The 3-amino derivative can further react with aldehydes and isatin to form Schiff’s bases.
Common Reagents and Conditions
Amines: Used in the initial synthesis and condensation reactions.
Hydrazine Hydrate: Used to form the 3-amino derivative.
Aldehydes and Isatin: Used to form Schiff’s bases.
Major Products Formed
- 5-iodo-N-(methyl and aryl)-2-trifluoroacetamido benzamide derivatives
- 6-iodo-3-(methyl and aryl)-2-trifluoromethylquinazolin-4-one derivatives
- 3-amino-6-iodo-2-trifluoromethylquinazolinone
- Schiff’s bases of isatin
科学研究应用
6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one has been studied for its antimicrobial properties. The compound and its derivatives have shown moderate effects on some bacteria and fungi . The Schiff’s base of isatin, in particular, has demonstrated potent antifungal activity comparable to ketoconazole . Additionally, quinazolinone derivatives, including this compound, have been explored for their potential anticancer and antiviral activities .
作用机制
The mechanism of action of 6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is not fully understood. the presence of the trifluoromethyl group is known to enhance the compound’s interaction with biological targets, potentially through increased lipophilicity and improved binding affinity to enzyme active sites . The iodine atom may also contribute to the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
- 6-iodo-3-substituted-2-trifluoromethylquinazolin-4-one derivatives
- 3-(3-trifluoromethylphenyl)-6-iodo-4(3H)-quinazolinone derivatives
Uniqueness
6-Iodo-2-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups in the quinazolinone scaffold makes it a valuable compound for medicinal chemistry research, particularly in the development of antimicrobial, anticancer, and antiviral agents .
属性
分子式 |
C9H4F3IN2O |
|---|---|
分子量 |
340.04 g/mol |
IUPAC 名称 |
6-iodo-2-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H4F3IN2O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,(H,14,15,16) |
InChI 键 |
LOQMCDKMOJGZCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=N2)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














